1-[4-(propan-2-yloxy)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Description
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16(2)29-18-8-6-17(7-9-18)21(27)24-11-13-25(14-12-24)22(28)19-15-23-26-10-4-3-5-20(19)26/h6-9,15-16H,3-5,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGAWSNYWJQGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(propan-2-yloxy)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzoyl intermediate: This involves the reaction of 4-(propan-2-yloxy)benzoic acid with a suitable activating agent such as thionyl chloride to form the corresponding acyl chloride.
Coupling with piperazine: The acyl chloride is then reacted with piperazine to form the benzoyl-piperazine intermediate.
Formation of the pyrazolo[1,5-a]pyridine intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Final coupling: The benzoyl-piperazine intermediate is then coupled with the pyrazolo[1,5-a]pyridine intermediate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(propan-2-yloxy)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[4-(propan-2-yloxy)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Chemical Biology: Employed as a probe to study various biochemical pathways.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(propan-2-yloxy)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Substituent Effects on Piperazine
Key Insights :
- The propan-2-yloxy group in the target compound may enhance membrane permeability compared to electron-withdrawing substituents (e.g., fluorine in ) .
- Saturated pyrazolo-pyridine (vs. pyrazolopyrimidine in ) could reduce planarity, altering binding pocket compatibility .
Comparison with Pyrazolo-Pyridine Derivatives
Core Heterocycle Modifications
Biological Activity
The compound 1-[4-(propan-2-yloxy)benzoyl]-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine (CAS Number: 2320823-56-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 394.5 g/mol. Its structure features a piperazine ring substituted with a pyrazolo[1,5-a]pyridine moiety and a propan-2-yloxybenzoyl group. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyridine class exhibit significant antimicrobial properties. For instance, derivatives of pyrazolo compounds have shown efficacy against various pathogens including bacteria and fungi. The specific compound has been evaluated for its activity against Cryptosporidium, a protozoan parasite responsible for gastrointestinal infections. In vitro assays suggest that modifications in the benzoyl group can enhance activity against this pathogen by interacting with specific enzymes involved in its metabolic pathways .
Antiviral Activity
Research has demonstrated that similar pyrazolo derivatives possess antiviral properties, particularly against Hepatitis B virus (HBV). The mechanism involves inhibition of viral replication through interference with viral protein functions. Structure-activity relationship studies indicate that variations in substituents on the piperazine and pyrazole rings can significantly affect antiviral potency .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its structural components:
| Component | Modification | Biological Effect |
|---|---|---|
| Piperazine Ring | Substitution with different alkyl groups | Alters solubility and receptor binding affinity |
| Pyrazolo Core | Variations in position and type of substituents | Modulates enzyme inhibition profiles |
| Benzoyl Group | Different alkoxy substitutions | Influences antimicrobial and antiviral activity |
This table summarizes how specific modifications can lead to enhanced biological effects.
Study on Antimicrobial Effects
A study conducted by researchers evaluated the compound's efficacy against Cryptosporidium using a cell-based infection model. The results indicated an EC50 value of approximately 0.19 μM, demonstrating potent activity compared to other compounds in the series. Importantly, the compound exhibited low cytotoxicity, suggesting a favorable therapeutic index for further development .
Evaluation of Antiviral Properties
Another investigation focused on the antiviral properties against HBV. The compound was tested in vitro and showed significant inhibition of viral replication at concentrations that were non-toxic to host cells. This study highlights the potential for developing this compound as a therapeutic agent for viral infections .
Q & A
Q. What are the foundational synthetic routes for preparing this compound?
The synthesis typically involves:
- Core formation : Condensation of aminopyrazoles with dielectrophilic reagents to form the pyrazolo[1,5-a]pyridine core (e.g., via cyclization of substituted hydrazines and aldehydes under acidic conditions) .
- Piperazine coupling : Substitution reactions using activated carbonyl intermediates (e.g., acyl chlorides) to attach the piperazine moiety .
- Final functionalization : Introduction of the 4-(propan-2-yloxy)benzoyl group via nucleophilic acyl substitution . Key reagents: DCC/DMAP for coupling, anhydrous solvents (THF, DCM), and chromatographic purification .
Q. How is the compound characterized structurally and spectroscopically?
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, piperazine CH2 at δ 2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ at m/z 451.2) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during piperazine coupling?
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperazine nitrogen .
- Catalyst screening : Use of Hünig’s base (DIPEA) or DMAP to reduce side reactions during acyl transfer .
- Temperature control : Maintain ≤ 0°C during coupling to minimize hydrolysis of active esters . Note: Yields vary from 45–72% depending on steric hindrance from substituents .
Q. How to resolve contradictions in biological activity data (e.g., IC50 variability)?
- Assay standardization : Use isogenic cell lines and control for solvent effects (e.g., DMSO ≤ 0.1%) .
- Metabolic stability testing : Evaluate CYP450 interactions (e.g., CYP3A4/5 inhibition) to rule out false negatives .
- Structural analogs : Compare activity of derivatives (e.g., methyl vs. ethyl esters) to identify pharmacophore requirements .
Q. What strategies improve aqueous solubility for in vitro assays?
- Salt formation : Hydrochloride salts of the piperazine nitrogen increase solubility (e.g., 5 mg/mL in PBS) .
- Co-solvent systems : Use cyclodextrin complexes or PEG-based formulations for hydrophobic cores .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the propan-2-yloxybenzoyl moiety .
Data Analysis & Experimental Design
Q. How to interpret conflicting spectral data (e.g., unexpected NOEs in NMR)?
- Dynamic effects : Assess rotational barriers in the piperazine ring using variable-temperature NMR .
- DFT calculations : Compare experimental ¹³C shifts with computational models (e.g., Gaussian09/B3LYP) to validate tautomeric forms .
- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals in aromatic regions .
Q. What experimental designs mitigate regioselectivity challenges in pyrazolo-pyridine synthesis?
- Directed ortho-metalation : Use n-BuLi/TMEDA to control substitution patterns on the pyridine ring .
- Protecting groups : Temporarily block reactive sites (e.g., Boc on piperazine) during core functionalization .
- DoE (Design of Experiments) : Screen reaction parameters (temperature, stoichiometry) to maximize regioselectivity .
Structural & Mechanistic Insights
Q. How does the propan-2-yloxy group influence bioactivity?
- Hydrophobic interactions : Enhances binding to lipophilic enzyme pockets (e.g., kinase ATP sites) .
- Metabolic resistance : Iso-propyl ethers resist oxidative cleavage compared to ethyl/methyl analogs . Data: Analogues lacking this group show 3–5× lower potency in kinase inhibition assays .
Q. What computational tools predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina with homology models (e.g., PI3Kγ PDB: 6JFF) to map interactions .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore modeling : Identify critical H-bond acceptors (e.g., pyridine N) using MOE .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
